1-(3-Chloro-4-methylphenyl)-3-[2-[3-[[1-(2,6-dioxopiperidin-3-yl)-2,5-dioxopyrrol-3-yl]amino]phenyl]propan-2-yl]urea
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Overview
Description
ALV2 is a potent and selective degrader of the zinc-finger transcription factor Helios. Helios is crucial for maintaining a stable regulatory T cell phenotype within the inflammatory tumor microenvironment. ALV2 binds to the cereblon protein with an IC50 value of 0.57 micromolar, promoting the degradation of Helios .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ALV2 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that ALV2 is synthesized through a series of organic reactions involving the use of various reagents and catalysts .
Industrial Production Methods
Industrial production of ALV2 likely involves large-scale organic synthesis techniques, ensuring high purity and yield. The compound is typically produced in solid form and requires careful handling and storage to maintain its stability and efficacy .
Chemical Reactions Analysis
Types of Reactions
ALV2 primarily undergoes binding and degradation reactions. It binds to the cereblon protein, leading to the degradation of Helios. This process involves the formation of a dimer between cereblon and Helios, facilitated by ALV2 .
Common Reagents and Conditions
Reagents: ALV2, cereblon protein, Helios protein.
Conditions: In vitro assays typically use concentrations ranging from 10 nanomolar to 100 micromolar.
Major Products
The major product of the reaction involving ALV2 is the degraded form of Helios, resulting in reduced levels of Helios in regulatory T cells .
Scientific Research Applications
ALV2 has significant applications in scientific research, particularly in the fields of immunology and cancer therapy. It is used to study the role of Helios in maintaining the suppressive phenotype of regulatory T cells within the tumor microenvironment. By degrading Helios, ALV2 helps to reprogram regulatory T cells into effector T cells, enhancing anti-tumor immunity .
Mechanism of Action
ALV2 functions as a molecular glue, promoting the interaction between Helios and the cereblon protein. This interaction leads to the ubiquitination and subsequent degradation of Helios. The degradation of Helios disrupts the suppressive function of regulatory T cells, converting them into effector T cells that can enhance the immune response against tumors .
Comparison with Similar Compounds
Similar Compounds
BRD4 Protein Degraders: Compounds that target the bromodomain-containing protein BRD4 for degradation using similar molecular glue mechanisms.
Uniqueness of ALV2
ALV2 is unique in its high selectivity and potency for degrading Helios. Its ability to specifically target Helios without affecting other proteins makes it a valuable tool for studying the role of regulatory T cells in cancer and other diseases .
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-[2-[3-[[1-(2,6-dioxopiperidin-3-yl)-2,5-dioxopyrrol-3-yl]amino]phenyl]propan-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN5O5/c1-14-7-8-17(12-18(14)27)29-25(37)31-26(2,3)15-5-4-6-16(11-15)28-19-13-22(34)32(24(19)36)20-9-10-21(33)30-23(20)35/h4-8,11-13,20,28H,9-10H2,1-3H3,(H2,29,31,37)(H,30,33,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFHBIMJVFQOQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC(C)(C)C2=CC(=CC=C2)NC3=CC(=O)N(C3=O)C4CCC(=O)NC4=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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